molecular formula C5H7ClN2S B15255502 3-(3-Chloropropyl)-1,2,5-thiadiazole

3-(3-Chloropropyl)-1,2,5-thiadiazole

Cat. No.: B15255502
M. Wt: 162.64 g/mol
InChI Key: MVAPWEWCAVIYCW-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a 3-chloropropyl group attached to the thiadiazole ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloropropylamine with thiocarbonyl compounds under controlled conditions. One common method is the cyclization of 3-chloropropylamine with thiocarbonyl diimidazole, which results in the formation of the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization: The compound can participate in cyclization reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and thioethers.

Scientific Research Applications

3-(3-Chloropropyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1,2,5-thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may affect cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)-1,2,4-thiadiazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.

    3-(3-Chloropropyl)-1,3,4-thiadiazole: Another isomer with a different nitrogen arrangement.

    3-(3-Chloropropyl)-1,2,5-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.

Uniqueness

3-(3-Chloropropyl)-1,2,5-thiadiazole is unique due to its specific arrangement of sulfur and nitrogen atoms in the ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

3-(3-chloropropyl)-1,2,5-thiadiazole

InChI

InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-7-9-8-5/h4H,1-3H2

InChI Key

MVAPWEWCAVIYCW-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CCCCl

Origin of Product

United States

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